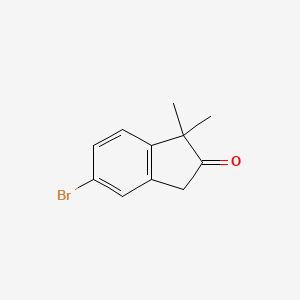
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons that consist of a benzene ring fused to a cyclopentene ring. The presence of a bromine atom and two methyl groups on the indene structure makes this compound unique and potentially useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one typically involves the bromination of 1,1-dimethyl-1H-indene-2(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming a ketone or carboxylic acid derivative.
Reduction: Reduction reactions might convert the bromine atom to a hydrogen atom, yielding 1,1-dimethyl-1H-indene-2(3H)-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 5-Bromo-1,1-dimethyl-1H-indene-2,3-dione.
Reduction: 1,1-Dimethyl-1H-indene-2(3H)-one.
Substitution: 5-Methoxy-1,1-dimethyl-1H-inden-2(3H)-one (if methoxide is used).
Aplicaciones Científicas De Investigación
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for 5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The bromine atom could play a role in binding interactions, while the indene structure might influence the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethyl-1H-indene-2(3H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1,1-dimethyl-1H-inden-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, which might affect its reactivity and applications.
5-Iodo-1,1-dimethyl-1H-inden-2(3H)-one: Contains an iodine atom, which could make it more reactive in certain types of chemical reactions.
Uniqueness
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The combination of the indene structure with the bromine and methyl groups makes it a versatile compound for various scientific and industrial uses.
Propiedades
Fórmula molecular |
C11H11BrO |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
6-bromo-3,3-dimethyl-1H-inden-2-one |
InChI |
InChI=1S/C11H11BrO/c1-11(2)9-4-3-8(12)5-7(9)6-10(11)13/h3-5H,6H2,1-2H3 |
Clave InChI |
HBGZZVONKNBHIM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)CC2=C1C=CC(=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


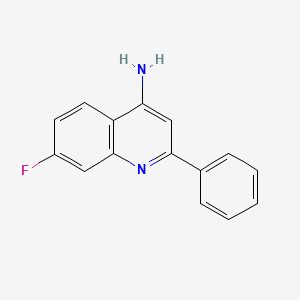
![4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11868304.png)
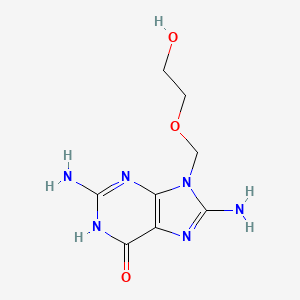
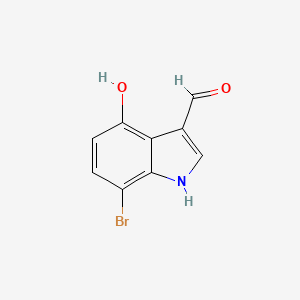
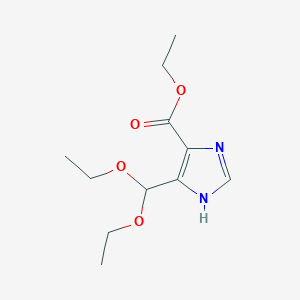
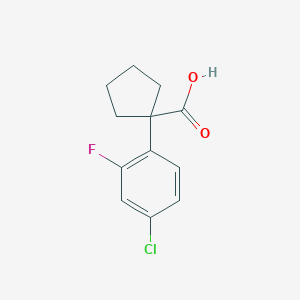


![[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid](/img/structure/B11868348.png)
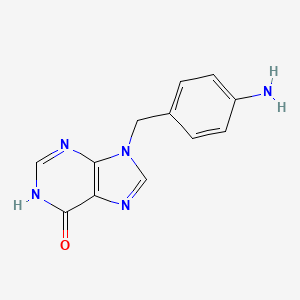
![5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine](/img/structure/B11868382.png)



